
5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with an aminomethyl group at the 5-position, an isopropyl group at the nitrogen atom, and a sulfonamide group at the 2-position. These functional groups contribute to its reactivity and versatility in chemical synthesis and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Isopropyl Substitution: The isopropyl group can be introduced through alkylation reactions using isopropyl halides and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfonic acids, oxidized pyridine derivatives.
Reduction: Amines, reduced sulfonamide derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The specific pathways and targets depend on the context of its application, such as inhibiting bacterial enzymes in antimicrobial research or modulating signaling pathways in cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: A compound with a similar aminomethyl group but a furan ring instead of a pyridine ring.
5-(Aminomethyl)-1,2-oxazol-3(2H)-one: Contains an aminomethyl group and an oxazole ring, differing in the heterocyclic structure.
Uniqueness
5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide is unique due to its combination of a pyridine ring, aminomethyl group, isopropyl substitution, and sulfonamide functionality. This unique structure imparts specific reactivity and potential biological activities that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C9H15N3O2S |
|---|---|
Peso molecular |
229.30 g/mol |
Nombre IUPAC |
5-(aminomethyl)-N-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-7(2)12-15(13,14)9-4-3-8(5-10)6-11-9/h3-4,6-7,12H,5,10H2,1-2H3 |
Clave InChI |
AQFXWIFGJQJHHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NS(=O)(=O)C1=NC=C(C=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


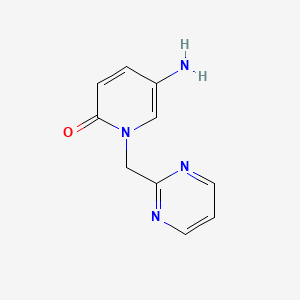
![N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13528330.png)
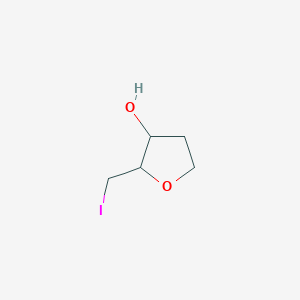
![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B13528335.png)
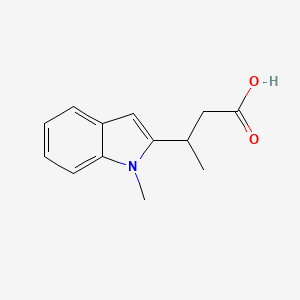
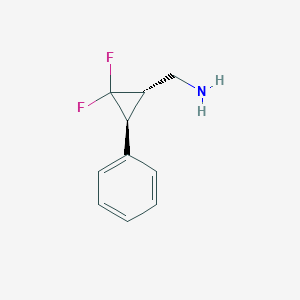
![potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate](/img/structure/B13528345.png)
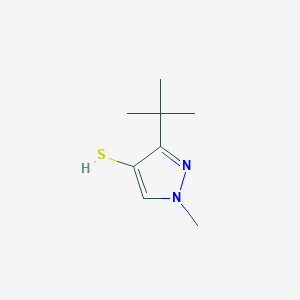

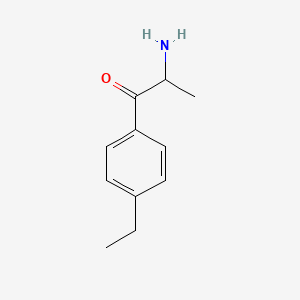

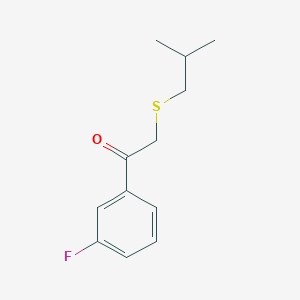
![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide](/img/structure/B13528388.png)
![1-[(Methylsulfonyl)methyl]cyclopropanemethanamine](/img/structure/B13528390.png)
